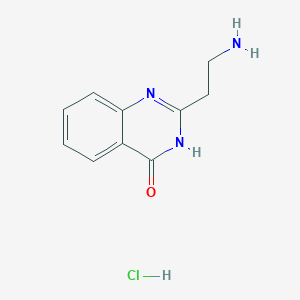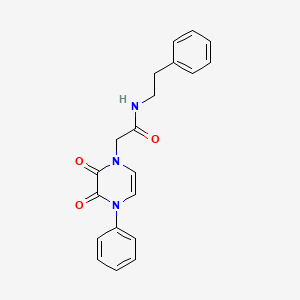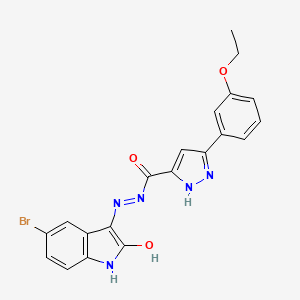
1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylprop-2-yn-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylprop-2-yn-1-one is a compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their versatile applications in organic synthesis, medicinal chemistry, and material science. This compound, in particular, has garnered attention due to its unique structural features and reactivity, making it a valuable intermediate in various chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylprop-2-yn-1-one typically involves the reaction of benzotriazole with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The scalability of the synthesis is advantageous for its application in various industries .
Análisis De Reacciones Químicas
Types of Reactions: 1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylprop-2-yn-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where the benzotriazole moiety is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzotriazole-substituted ketones, while reduction can produce benzotriazole-substituted alcohols .
Aplicaciones Científicas De Investigación
1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylprop-2-yn-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: Its derivatives have shown potential as anticancer, antiviral, and antibacterial agents.
Industry: It is utilized in the production of corrosion inhibitors, UV stabilizers, and polymer additives.
Mecanismo De Acción
The mechanism of action of 1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylprop-2-yn-1-one involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole moiety can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound’s ability to undergo various chemical transformations allows it to modulate biological pathways and exert its effects .
Comparación Con Compuestos Similares
- 1-(Benzotriazol-1-yl)-3-chloroacetone
- 1-(Benzotriazol-1-yl)-3-phenoxypropane
- 1-(Benzotriazol-1-yl)-3-phenylpropane
Comparison: 1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylprop-2-yn-1-one is unique due to its alkyne functional group, which imparts distinct reactivity compared to its analogs. The presence of the alkyne group allows for additional chemical modifications, making it a versatile intermediate in organic synthesis .
Propiedades
IUPAC Name |
1-(benzotriazol-1-yl)-3-phenylprop-2-yn-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3O/c19-15(11-10-12-6-2-1-3-7-12)18-14-9-5-4-8-13(14)16-17-18/h1-9H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDKFZCVRBBZIKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC(=O)N2C3=CC=CC=C3N=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]sulfonyl-2,1,3-benzothiadiazole](/img/structure/B2383272.png)
![2-methyl-4-({1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B2383273.png)

![3-(2-Ethoxyethyl)-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one](/img/structure/B2383280.png)

![7-Fluoro-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2383282.png)
![8-(2-((4-ethoxyphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2383283.png)


![Methyl 2-[2-(sulfamoylmethyl)phenyl]acetate](/img/structure/B2383288.png)
![Lithium;6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-3-carboxylate](/img/structure/B2383289.png)
![5-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2383291.png)
